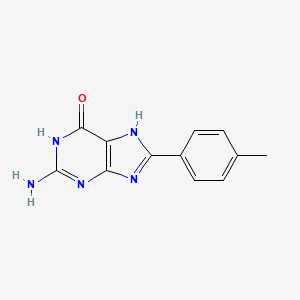![molecular formula C23H18NP B14423267 N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 82505-84-8](/img/structure/B14423267.png)
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a phosphanyl group attached to a butadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of diphenylphosphine with a butadiyne derivative. One common method is the oxidative acetylene coupling, where the butadiyne backbone is formed through the reaction of acetylene with a suitable oxidizing agent . The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Various reduced phosphine compounds.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mechanism of Action
The mechanism by which N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphanyl group acts as a ligand, coordinating with metal atoms to form complexes that facilitate various chemical transformations. The butadiyne backbone provides rigidity and electronic properties that enhance the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphanyl group.
1,4-Diphenylbutadiyne: Lacks the phosphanyl group but shares the butadiyne backbone.
Uniqueness
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and material science applications where specific ligand properties are required.
Properties
CAS No. |
82505-84-8 |
|---|---|
Molecular Formula |
C23H18NP |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-diphenylphosphanylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NP/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
InChI Key |
SXUNBTDGFHESFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#CC#CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


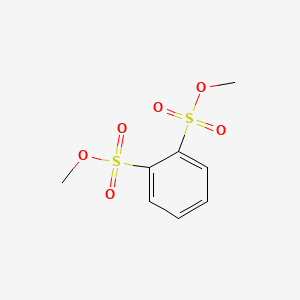
![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
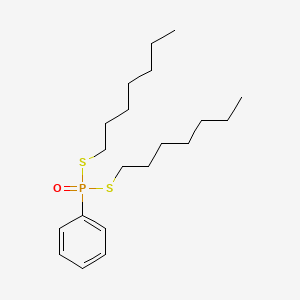
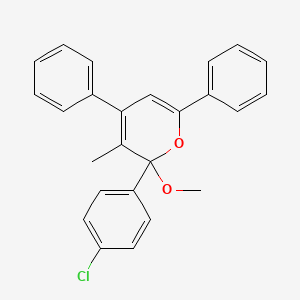
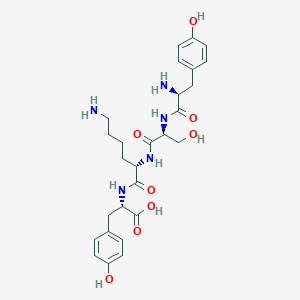
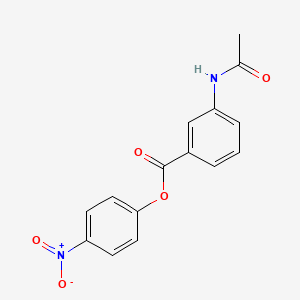
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)

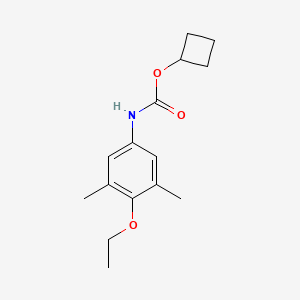

![2-Hydroxy-3-[(1H-indol-4-yl)oxy]-N-(propan-2-yl)propanamide](/img/structure/B14423252.png)
methanone](/img/structure/B14423254.png)
